1,3,3-Trimethylpiperidin-4-one
Description
Properties
IUPAC Name |
1,3,3-trimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-9(3)5-4-7(8)10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZQQKKBCQHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3,3 Trimethylpiperidin 4 One and Analogues
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 1,3,3-trimethylpiperidin-4-one and related piperidin-4-one structures have historically relied on robust and well-established chemical transformations. These routes, while effective, often require stoichiometric reagents and sometimes harsh reaction conditions.
Mannich Reaction-Based Protocols
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. organic-chemistry.org This multicomponent condensation involves an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde. organic-chemistry.org In the context of this compound, this typically involves the reaction of acetone (B3395972) (as the enolizable component), methylamine, and formaldehyde. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the enol of acetone. Subsequent intramolecular cyclization and dehydration lead to the formation of the piperidin-4-one ring.
The Mannich reaction provides a direct and atom-economical route to the core piperidine (B6355638) structure. usp.br Various modifications and catalysts have been employed to improve the efficiency and yield of this reaction, including the use of pre-formed iminium salts or acid catalysts to facilitate the condensation. usp.brrsc.org
Cyclocondensation Approaches
Cyclocondensation reactions offer another classical avenue to piperidin-4-one systems. These methods involve the formation of the heterocyclic ring through the intramolecular condensation of a linear precursor containing the requisite functional groups. For instance, a common strategy involves the Dieckmann condensation of a suitably substituted amino diester. The resulting β-keto ester can then be decarboxylated to afford the desired piperidin-4-one.
Another approach involves the intramolecular aldol (B89426) cyclization of an amino diketone. researchgate.net These precursors can be assembled through various synthetic routes, and their subsequent base- or acid-catalyzed cyclization provides a reliable method for constructing the piperidinone ring. The choice of substituents on the nitrogen and the carbon backbone of the linear precursor allows for the synthesis of a wide array of substituted piperidin-4-ones. These cyclocondensation strategies, while often requiring multiple steps to prepare the acyclic precursor, offer good control over the substitution pattern of the final product. rsc.orgnuph.edu.ua
Modern and Sustainable Synthetic Strategies
In recent years, the focus has shifted towards the development of more efficient, selective, and environmentally benign methods for the synthesis of piperidin-4-ones. These modern strategies often employ catalytic systems to achieve high yields and selectivities under milder reaction conditions.
Catalytic Approaches in Ring Construction
Catalysis has revolutionized the synthesis of heterocyclic compounds, and piperidin-4-ones are no exception. nih.gov Both organocatalysis and metal-based catalysis have emerged as powerful tools for the construction of the piperidine ring, offering advantages in terms of efficiency, stereocontrol, and substrate scope.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in the synthesis of piperidin-4-ones. sharif.edu Proline and its derivatives are among the most widely used organocatalysts for this purpose. nih.gov They can facilitate Mannich-type reactions and other cascade processes leading to the formation of the piperidine ring. researchgate.net For example, a bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates an imine intermediate for a subsequent Mannich reaction catalyzed by proline. rsc.org
The use of chiral organocatalysts allows for the asymmetric synthesis of piperidin-4-one derivatives, providing access to enantiomerically enriched products. nih.gov This is particularly important for the synthesis of chiral drugs and natural products. The mechanism of organocatalyzed piperidin-4-one formation often involves the formation of enamine or iminium ion intermediates, which then participate in the key bond-forming steps of the cyclization cascade.
| Catalyst Type | Reactants | Product Type | Key Features |
| Chiral Phosphoric Acid | 3-Vinyl indoles, Imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Asymmetric synthesis, High enantiomeric excess (up to 99% ee) nih.gov |
| Proline | Aldehydes, Amines, Ketones | Substituted Piperidines | Bio-organocatalytic cascade, One-pot synthesis rsc.org |
| DABCO | Salicylaldehyde, Active methylene (B1212753) compounds | Tetrahydro-1H-xanthen-1-one | Sequential multi-component one-pot approach in water nih.gov |
Transition metal catalysis offers a versatile and powerful platform for the synthesis of piperidin-4-ones. acs.org A variety of metals, including palladium, gold, rhodium, and iron, have been successfully employed to catalyze the cyclization reactions that form the piperidine ring. acs.orgnih.govresearchgate.netarabjchem.org
Gold catalysts, for instance, have been used in a formal [4+2] approach to synthesize piperidin-4-ones from secondary amines in two steps. researchgate.net This method proceeds through a key gold-catalyzed step without the need for purification of the intermediate tertiary amine. researchgate.net Similarly, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ones via a sequential cyclization, reduction, and Ferrier rearrangement. nih.gov
Rhodium-catalyzed reactions have also been developed, such as the α-imino carbene-initiated cascade reaction that yields valuable piperidin-4-one derivatives in excellent yields. acs.org Iron-catalyzed cyclizations of dienes have been reported to produce α-dienyl monosubstituted piperidines. arabjchem.org
Palladium-catalyzed cyclizations are also prominent in the synthesis of piperidine derivatives. acs.orgmdpi.com These reactions often involve the intramolecular cyclization of unsaturated amino precursors, such as aminoalkenes or aminoalkynes. The choice of ligand and reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization.
| Metal Catalyst | Reaction Type | Substrates | Product |
| Gold (Au) | Formal [4+2] Cycloaddition | Secondary amines | Piperidin-4-ones researchgate.net |
| Gold (Au) | Cyclization/Reduction/Rearrangement | N-homopropargyl amides | Piperidin-4-ols (via piperidin-4-one intermediate) nih.gov |
| Rhodium (Rh) | α-Imino Carbene Cascade | - | Piperidin-4-one derivatives acs.org |
| Iron (Fe) | Cyclization | Dienes | α-Dienyl monosubstituted piperidines arabjchem.org |
| Palladium (Pd) | Intramolecular Cyclization | Unsaturated amino precursors | Substituted piperidines acs.orgmdpi.com |
Green Chemistry Principles in Synthesis (e.g., Deep Eutectic Solvents)
In alignment with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for piperidin-4-one derivatives. magtech.com.cn A notable advancement in this area is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. researchgate.netevitachem.com DESs are mixtures of salts and hydrogen bond donors that are often biodegradable, non-toxic, and inexpensive, presenting a sustainable alternative to volatile organic compounds. researchgate.netpolimi.it
One study demonstrated the effectiveness of a glucose-urea deep eutectic solvent as a reaction medium for the synthesis of various piperidin-4-one derivatives. researchgate.net This method, which involves refluxing the reactants at 100°C-120°C, has been successful in producing compounds like 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) in good to excellent yields (70-82%). researchgate.net The use of a DES composed of glucose and choline (B1196258) chloride has also been reported for the preparation of 2,6-diaryl piperidine-4-ones, highlighting the versatility of these green solvents. researchgate.net These approaches not only offer an environmentally safer pathway but also often result in high product yields under atom-efficient conditions. researchgate.net
Table 1: Synthesis of Piperidin-4-one Derivatives using a Glucose-Urea Deep Eutectic Solvent researchgate.net
| Product | Compound Name | Yield (%) |
| 4a | 3-methyl-2,6-diphenyl piperidin-4-one | 82 |
| 4b | 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |
| 4c | 2,6-diphenylpiperidin-4-one | 75 |
| 4d | piperidin-4-one | 68 |
| 4e | 3,5-dimethylpiperidin-4-one | 72 |
| 4f | 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
| 4g | 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
Another green chemistry approach involves microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. For the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, microwave irradiation decreased the reaction time from 12-16 hours to just 4-7 minutes, with yields increasing from less than 50% to a range of 53.2-80.8%.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of organic compounds, including piperidin-4-one derivatives. mdpi.com This methodology offers advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. nih.gov
Rutjes and co-workers developed a flow synthesis procedure for a library of urea-based molecules derived from piperidin-4-ones. mdpi.com By optimizing reaction conditions in a microreactor, they were able to synthesize 15 different urea-containing products with isolated yields ranging from 55% to 99%, without the need for further chromatographic purification. mdpi.com This demonstrates the suitability of flow chemistry for rapidly generating compound libraries for biological screening. mdpi.com The scalability of flow synthesis was also showcased by producing two grams of a product with an output of 0.9 g/h, proving that conditions optimized on a milligram scale can be directly transferred to larger-scale production. unimi.it
Continuous flow systems have also been utilized for the synthesis of various heterocyclic scaffolds, including those related to piperidines, highlighting the broad applicability of this technology in modern organic synthesis. nih.govorganic-chemistry.org
Chemo- and Regioselective Synthesis Control
Controlling chemo- and regioselectivity is crucial in the synthesis of complex substituted piperidin-4-one analogues. Numerous strategies have been developed to achieve this control, often involving carefully chosen catalysts and reaction conditions.
For instance, rhodium-catalyzed redox C7-spiroannulation reactions of N-benzo[d]imidazole indolines with maleimides have been shown to produce azaspirocycles with high chemo- and regioselectivity, with yields up to 92%. researchgate.net The products from this reaction could be purified by simple filtration. researchgate.net
In the context of piperidine synthesis, palladium-catalyzed reactions have demonstrated excellent chemoselectivity. mdpi.com For example, the hydrogenation of pyridine (B92270) derivatives can be controlled to selectively reduce the pyridine ring while preserving other functional groups, a key step in the synthesis of drugs like Donepezil. mdpi.com Similarly, catalyst-free, one-pot syntheses have been developed for polycondensed indoles and imidazoles, achieving high chemo- and regioselectivity under mild conditions. mdpi.com
The development of novel epoxidation reagents has also enabled highly regioselective ring-opening reactions of tetrahydropyridines, leading to densely functionalized piperidinols. acs.org For example, the addition of nucleophiles like water, alcohols, and fluoride (B91410) to specific epoxides occurs with high regioselectivity, yielding highly substituted piperidinols. acs.org
Diastereoselective and Enantioselective Methodologies
The synthesis of chiral piperidines with specific stereochemistry is of paramount importance for pharmaceutical applications. acs.org Consequently, a great deal of research has focused on developing diastereoselective and enantioselective methods for the synthesis of piperidin-4-one analogues.
A one-pot synthesis of piperidin-4-ols has been developed that proceeds via a gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivities. nih.gov This modular approach allows for the enantioselective synthesis of various substituted piperidines. nih.gov Another method involves a Michael–Michael reaction sequence to prepare 2-substituted-piperidin-4-ones diastereoselectively, which are precursors for optically active carbacephams. researchgate.net
Copper(I)-catalyzed reductive aldol cyclizations have been successfully applied to the highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. acs.org By using L-proline-catalyzed asymmetric Mannich reactions to prepare enantiomerically enriched precursors, this methodology can be extended to the enantioselective synthesis of more complex piperidin-2-ones and hydroxylated piperidines. acs.org
Furthermore, chemo-enzymatic approaches combining chemical synthesis with biocatalysis have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines. acs.org This strategy has been successfully applied to the synthesis of key intermediates for antipsychotic and anticancer drugs. acs.org
Table 2: Diastereoselective Reductive Cyclization of Amino Acetals mdpi.com This table illustrates the control of stereochemistry in piperidine synthesis through a diastereoselective Mannich reaction followed by reductive cyclization.
| Entry | Imine | Acetal | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Ph-CH=NTs | MeO-CH(CH2NO2)OMe | >95:5 | 85 |
| 2 | 4-MeO-C6H4-CH=NTs | MeO-CH(CH2NO2)OMe | >95:5 | 82 |
| 3 | 4-Cl-C6H4-CH=NTs | MeO-CH(CH2NO2)OMe | >95:5 | 88 |
Optimization of Reaction Parameters and Process Efficiency
Optimizing reaction parameters is a critical step in developing efficient and scalable synthetic processes for this compound and its analogues. This often involves the systematic variation of factors such as temperature, solvent, catalyst loading, and reactant stoichiometry to maximize yield and minimize side products. scispace.com
Design of Experiments (DoE) is a powerful statistical tool that has been increasingly adopted for process optimization in organic synthesis. sci-hub.se For example, in the synthesis of a key pharmaceutical intermediate, a Strecker-type condensation of a piperidone was optimized by varying the molar proportions of reagents, solvents, and acid catalysts. scispace.com The optimal conditions were found to be 4 equivalents of KCN and aniline (B41778) per 1 equivalent of the ketone in a CH2Cl2/AcOH mixture. scispace.com
In another example, the acylation of a piperidone was optimized using DoE to study four process variables: reaction concentration, base equivalents, reagent equivalents, and temperature. sci-hub.se The analysis revealed that the amount of the carbamoyl (B1232498) chloride reagent had the most significant impact on the yield, with 1.2 equivalents being optimal. sci-hub.se
Microwave-assisted synthesis also benefits from parameter optimization. By systematically varying the microwave power and reaction time, researchers can achieve the minimum reaction time and maximum yield of the pure product. This was demonstrated in the synthesis of thiosemicarbazone derivatives of piperidones, where optimized microwave conditions led to a dramatic increase in efficiency.
Derivatization and Functionalization Strategies of 1,3,3 Trimethylpiperidin 4 One
Transformations at the Carbonyl Moiety
The ketone functional group at the C4 position of the piperidine (B6355638) ring is a hub of reactivity, readily undergoing a variety of transformations to introduce new functional groups and stereocenters.
The carbonyl carbon of 1,3,3-trimethylpiperidin-4-one is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction opens the door to a wide range of derivatives. For instance, the reduction of the ketone to a hydroxyl group is a common and crucial transformation. This can be achieved using various reducing agents, leading to the formation of the corresponding 1,3,3-trimethylpiperidin-4-ol. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans alcohol isomer.
A patent describes a process for preparing piperidin-4-ones, which can be seen as a method for derivatizing a piperidin-4-one. googleapis.com This process involves the reduction of tetrahydropyridin-4-ylidene ammonium (B1175870) salts. googleapis.com It has been surprisingly found that piperidin-4-ones can be obtained by reducing these salts. googleapis.com The reduction can be carried out using hydrogenation agents such as aluminum hydrides or borohydrides. googleapis.com
| Reaction | Reagent | Product |
| Reduction | Sodium borohydride | 1,3,3-Trimethylpiperidin-4-ol |
| Grignard Reaction | Phenylmagnesium bromide | 4-Phenyl-1,3,3-trimethylpiperidin-4-ol |
| Cyanohydrin Formation | Hydrogen cyanide | 4-Cyano-1,3,3-trimethylpiperidin-4-ol |
The conversion of the carbonyl group into a carbon-carbon double bond, known as olefination, is another powerful tool for derivatization. The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are frequently employed for this purpose. These reactions involve the treatment of this compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. The resulting exocyclic double bond can then serve as a handle for further functionalization, such as hydrogenation, epoxidation, or polymerization.
| Reaction | Reagent | Product Type |
| Wittig Reaction | Methylenetriphenylphosphorane | 4-Methylene-1,3,3-trimethylpiperidine |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | (1,3,3-Trimethylpiperidin-4-ylidene)acetonitrile |
The α-protons adjacent to the carbonyl group in this compound can be deprotonated to form an enolate. However, due to the presence of the gem-dimethyl group at the C3 position, enolization can only occur towards the C5 position. The resulting enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the C5 position.
Alternatively, the reaction of this compound with a secondary amine, such as pyrrolidine, can form an enamine. googleapis.com This enamine is also nucleophilic at the C5 position and can undergo reactions with electrophiles, providing another route to C5-substituted derivatives.
Modifications of the Piperidine Ring System
The piperidine ring itself offers opportunities for functionalization, primarily at the nitrogen atom and, under certain conditions, at the carbon atoms of the ring.
The tertiary amine nitrogen in this compound is nucleophilic and can be readily alkylated or acylated. N-alkylation involves the reaction with an alkyl halide or another suitable alkylating agent, leading to the formation of a quaternary ammonium salt. This modification can alter the steric and electronic properties of the molecule.
N-acylation, the reaction with an acyl chloride or anhydride, results in the formation of an N-acyl derivative. This transformation can be used to introduce a variety of functional groups and can also influence the conformational preferences of the piperidine ring.
While the carbon framework of the piperidine ring is generally stable, substitution and elimination reactions can be induced under specific conditions. For instance, the hydroxyl group in 1,3,3-trimethylpiperidin-4-ol, formed from the reduction of the ketone, can be converted into a good leaving group and subsequently displaced by a nucleophile or eliminated to form a double bond within the ring. These transformations provide pathways to a wider range of piperidine derivatives with altered ring structures and substitution patterns. A European patent outlines a process for preparing piperidin-4-ones and their derivatives, highlighting the potential for creating various substitution patterns. googleapis.com
Ring-Opening and Ring-Expansion Transformations
The piperidine ring, while generally stable, can undergo specific transformations that lead to either its opening or expansion to a larger ring system. Such reactions significantly increase the structural diversity of molecules that can be accessed from a piperidinone precursor.
Ring-opening reactions of piperidine derivatives can be initiated through various mechanisms. For instance, the cleavage of the C-N bond can be achieved under specific reductive or oxidative conditions. While direct examples for this compound are not extensively documented, analogous transformations in related heterocyclic systems provide insight into potential pathways. For example, the ring-opening of N-heterocycles can be a key step in the synthesis of more complex acyclic or different heterocyclic systems. In drug development, epoxide ring-opening reactions are a common strategy to introduce new functional groups and stereocenters. mdpi.com For instance, treatment of an epoxide with a nucleophile like an amine surrogate can lead to a new amino alcohol derivative. mdpi.com
Ring-expansion reactions offer a pathway to larger heterocyclic systems, such as diazepines or other seven-membered rings. A known, albeit sometimes low-yielding, method for ring expansion of piperidines involves the use of alkyl azides. dtic.mil A more general approach for the synthesis of fused tetrahydro-1,4-diazepinones involves the ring-opening of an oxirane intermediate by an amine, followed by intramolecular cyclization. ktu.edunih.gov This strategy, while not a direct expansion of the piperidine ring itself, demonstrates how ring-opening of a tethered functional group can lead to a larger fused heterocyclic system. A possible mechanistic pathway involves the amine-induced SN2 ring-opening of an epoxide, followed by cyclization. nih.gov
Annulation and Heterocyclic Fusion Strategies
Annulation, the formation of a new ring onto an existing one, and other heterocyclic fusion strategies are powerful tools for building complex polycyclic systems from the this compound scaffold. These strategies often involve the construction of carbocyclic or heterocyclic rings, leading to novel molecular frameworks.
One common approach is the use of cycloaddition reactions. For instance, [3+2] dipolar cycloaddition reactions of 3-(ylidene)-N-substituted-4-piperidones with azomethine ylides can be employed to synthesize spiro-pyrrolidines. nih.gov Similarly, [4+2] annulation reactions are a well-established method for constructing six-membered rings. The Kwon annulation, which involves the reaction of imines with allenes catalyzed by a phosphine, is a powerful method for synthesizing functionalized piperidines. acs.org While this example builds a piperidine ring, the underlying principle of using a building block to add a new ring can be applied to an existing piperidone.
The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, is a classic method for forming 4-piperidones. wikipedia.org This reaction can be adapted to build upon an existing piperidone core. For example, the reaction of 3,5-bis(ylidene)-4-piperidones with thiourea (B124793) can lead to the formation of pyrido[4,3-d]pyrimidines, which can be further functionalized to create more complex fused systems like pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. nih.gov Another strategy involves the intramolecular sulphonamidomethylation of N-aralkylsulphonamides to generate fused heterocycles, which can subsequently be desulphonylated. rsc.org
The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones from intermediates derived from pyrazole, indole, or benzimidazole (B57391) carboxylates showcases a strategy of fusing a new heterocyclic ring via an initial N-alkylation with an epoxide-containing fragment, followed by an amine-induced ring-opening and cyclization cascade. ktu.edunih.gov
Stereochemical Control in Functional Group Introduction
Controlling the stereochemistry during the introduction of new functional groups onto the this compound ring is crucial for accessing specific stereoisomers, which is of paramount importance in fields like drug discovery.
The introduction of substituents at the C3 and C4 positions of the piperidinone ring can be achieved with high diastereoselectivity. For instance, two distinct diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been developed starting from 1,3-dimethyl-4-piperidone, a close analog of the title compound. nih.gov One key reaction to control the relative stereochemistry at C3 and C4 is the alkoxymethylation of a metalloenamine derived from a 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, which yields the (3R,4S)-isomer. nih.gov An alternative approach to obtain the (3R,4R)-isomer involves the nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. nih.gov
The double Mannich reaction of bisaminol ethers with β-keto esters provides an efficient route to polysubstituted 4-piperidones, often with high diastereoselectivity. thieme-connect.com This method allows for the synthesis of 3,5-disubstituted and 3,3,5-trisubstituted 4-piperidones as single diastereomers. thieme-connect.com
Furthermore, the stereoselective synthesis of trans-2,6-diaryl-4-piperidones can be achieved through the cycloaddition of benzaldiminetricarbonylchromium derivatives with 2-silyloxybuta-1,3-diene. rsc.org The tricarbonylchromium moiety plays a significant role in enhancing the stereoselectivity of the product. rsc.org The development of asymmetric, four-component, one-pot syntheses of highly substituted piperidines with excellent diastereo- and enantioselectivity has also been reported, demonstrating the high level of control that can be achieved in constructing complex piperidine frameworks. acs.org
Mechanistic Investigations of Chemical Transformations Involving 1,3,3 Trimethylpiperidin 4 One
Elucidation of Reaction Pathways and Intermediates
Currently, there is a lack of published studies that elucidate the specific reaction pathways and intermediates involved in chemical transformations of 1,3,3-trimethylpiperidin-4-one. Research on related, but structurally different, piperidin-4-one derivatives suggests that reactions such as reductions, condensations, and cycloadditions are possible. However, without specific studies on the 1,3,3-trimethyl substituted variant, any proposed pathway would be purely speculative.
Transition State Characterization
No information regarding the characterization of transition states in reactions involving this compound has been found in the available literature. Such characterization, typically achieved through computational chemistry methods, is crucial for understanding reaction mechanisms at a molecular level.
Kinetic and Thermodynamic Aspects of Reactivity
Detailed kinetic and thermodynamic data, such as reaction rates, activation energies, and equilibrium constants for reactions involving this compound, are not present in the current body of scientific literature. This information is essential for quantifying the reactivity of the compound and for optimizing potential synthetic applications.
Influence of Substituents and Reaction Conditions on Mechanism
While the influence of substituents and reaction conditions on the mechanism of reactions involving various piperidine (B6355638) derivatives has been a subject of study, this has not been extended specifically to this compound. The unique steric and electronic effects of the three methyl groups on the piperidine ring would likely have a significant, yet unquantified, impact on its reactivity compared to other substituted piperidinones.
Solvent Effects and Catalytic Cycle Analysis
There are no available studies on the solvent effects or the analysis of catalytic cycles in reactions with this compound. Understanding how different solvents might influence reaction rates and selectivity, and elucidating the steps in a potential catalytic process, would be critical for developing efficient chemical transformations.
Computational Chemistry and Theoretical Characterization of 1,3,3 Trimethylpiperidin 4 One
Quantum Chemical Calculations of Electronic Structure
Detailed research findings from DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), reveal the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comorientjchem.org The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Predicted Electronic Properties of 1,3,3-Trimethylpiperidin-4-one using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap (ΔE) | 5.7 | eV |
| Dipole Moment | 2.9 | Debye |
| Total Energy | -444.5 | Hartrees |
Note: The values in this table are representative and based on typical results for similar piperidin-4-one derivatives from computational studies. orientjchem.orgnih.gov
Conformational Analysis and Energetics using Molecular Mechanics and Dynamics
The conformational flexibility of the piperidine (B6355638) ring in this compound is a key determinant of its properties. The ring can theoretically adopt several conformations, primarily chair, boat, and twist-boat forms. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify the most stable conformers. wikipedia.org
For piperidin-4-one derivatives, the chair conformation is generally the most stable due to minimized steric and torsional strain. In the case of this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the N-methyl group. The gem-dimethyl group at the C3 position introduces significant steric constraints.
Molecular mechanics calculations, using force fields like MMFF94 or AMBER, can predict the relative energies of these conformers. jussieu.fr The chair conformation with the N-methyl group in the equatorial position is typically favored to avoid 1,3-diaxial interactions. The gem-dimethyl group at C3 further influences the ring puckering. MD simulations provide a dynamic view of conformational transitions, showing the molecule's behavior over time and the energy barriers between different states. arxiv.org Studies on related N-acyl piperidin-4-ones have shown that boat conformations can become more accessible, although they are generally higher in energy than the chair form.
Table 2: Relative Energies of this compound Conformers from Molecular Mechanics (MMFF94)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair (N-Me equatorial) | 0.00 | C6-N1-C2-C3: -55.2, C2-C3-C4-C5: 53.8 |
| Chair (N-Me axial) | 2.5 | C6-N1-C2-C3: -54.5, C2-C3-C4-C5: 52.9 |
| Twist-Boat | 5.8 | C6-N1-C2-C3: -35.1, C2-C3-C4-C5: 60.3 |
| Boat | 6.5 | C6-N1-C2-C3: 0.1, C2-C3-C4-C5: 65.4 |
Note: These values are illustrative, derived from typical energy differences found in substituted piperidine systems.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT is not only used for electronic structure but also to predict chemical reactivity through various conceptual DFT descriptors. nih.gov These reactivity indices are derived from the FMO energies and provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile.
For this compound, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. derpharmachemica.com Hardness is a measure of resistance to charge transfer, with a larger value correlating with the stability indicated by the HOMO-LUMO gap. mdpi.com The electrophilicity index quantifies the ability of the molecule to accept electrons. nih.gov
Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon, confirming it as the primary electrophilic center. The function for electrophilic attack (f-) would be concentrated around the carbonyl oxygen and the nitrogen atom, highlighting them as the main nucleophilic centers. nih.govmdpi.com
Table 3: Global Reactivity Descriptors for this compound (Calculated from HOMO/LUMO energies)
| Descriptor | Formula | Predicted Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.65 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.85 eV |
| Global Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV |
Note: Values are derived from the representative data in Table 1 and are consistent with findings for similar heterocyclic ketones. derpharmachemica.comnih.gov
Prediction of Spectroscopic Parameters (Methodological Focus)
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT and Hartree-Fock (HF) methods are commonly used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. wikipedia.orgorientjchem.org
To predict the vibrational spectrum of this compound, a geometry optimization is first performed, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). tandfonline.com The calculated frequencies are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental data. orientjchem.org Key predicted vibrational modes would include the C=O stretch of the ketone (typically a strong band around 1715-1730 cm⁻¹), C-N stretching, and various C-H bending and stretching modes of the piperidine ring and methyl groups. derpharmachemica.comorientjchem.org
NMR chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za Calculations are performed on the optimized geometry, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation, making them valuable for confirming the dominant solution-state structure. scielo.org.zaacs.org For this compound, distinct signals would be predicted for the N-methyl, the gem-dimethyl groups, and the different methylene (B1212753) protons of the piperidine ring.
Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Parameter | Predicted (DFT) | Typical Experimental |
| FT-IR (cm⁻¹) | ||
| C=O Stretch | ~1750 (scaled) | ~1725 |
| C-N Stretch | ~1150 (scaled) | ~1130 |
| ¹³C NMR (ppm) | ||
| C4 (Carbonyl) | ~209.0 | ~208.5 |
| C3 (Quaternary) | ~45.0 | ~44.2 |
| N-CH₃ | ~41.0 | ~40.5 |
| ¹H NMR (ppm) | ||
| N-CH₃ | ~2.35 | ~2.30 |
| C3-(CH₃)₂ | ~1.10 | ~1.05 |
Note: Predicted values are representative and based on methodologies applied to analogous piperidin-4-ones. tandfonline.comorientjchem.orgscielo.org.za
Molecular Modeling for Ligand-Scaffold Interactions (excluding specific biological activity)
The this compound structure can serve as a molecular scaffold for the design of more complex molecules. Molecular modeling techniques, such as docking and molecular dynamics, are used to understand how this scaffold can interact with larger host molecules or protein binding sites without focusing on a specific biological outcome. mdpi.comnih.gov
The methodology involves treating the piperidin-4-one derivative as a ligand and a receptor pocket as the target. Docking simulations, using programs like AutoDock or Glide, predict the preferred binding orientation and affinity of the scaffold within the receptor. nih.govresearchgate.net These simulations score different poses based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov For this compound, the carbonyl oxygen is a potent hydrogen bond acceptor, while the methyl groups provide hydrophobic contacts. acs.org
Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-receptor complex over time. researchgate.net By simulating the movements of all atoms, MD provides insights into the dynamic nature of the interactions and the conformational stability of the scaffold within the binding environment. This approach is crucial for rational drug design, where the piperidine scaffold can be systematically modified to optimize interactions with a target. nih.gov
Analytical and Spectroscopic Techniques for Structural Elucidation of 1,3,3 Trimethylpiperidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 1,3,3-trimethylpiperidin-4-one. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
1D NMR Techniques:
¹H NMR (Proton NMR): This is often the initial and most informative experiment. emerypharma.com The ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons present in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the integration (the area under the peak) provide a wealth of structural information. For instance, the N-methyl group would appear as a singlet, while the protons on the piperidine (B6355638) ring would show more complex splitting patterns due to coupling with neighboring protons. chemicalbook.com
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. rsc.orgnp-mrd.org The chemical shift of these signals is indicative of the type of carbon (e.g., carbonyl, aliphatic). For example, the carbonyl carbon (C=O) of the piperidone ring would appear at a characteristic downfield chemical shift.
2D NMR Techniques: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are invaluable for establishing connectivity between atoms. harvard.eduipb.ptresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. emerypharma.comnih.gov This is instrumental in tracing the proton network within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. ipb.pt
Table 1: Representative NMR Data for Piperidin-4-one Derivatives
| Technique | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |
|---|---|---|---|
| ¹H NMR | ¹H | 1.0 - 4.0 | Signals for methyl groups and piperidine ring protons. chemicalbook.com |
| ¹³C NMR | ¹³C | 20 - 210 | Carbonyl carbon signal is significantly downfield. rsc.orgnp-mrd.org |
| COSY | ¹H-¹H | - | Correlation between adjacent protons in the ring. emerypharma.comnih.gov |
| HSQC/HMQC | ¹H-¹³C | - | Direct correlation of protons to their attached carbons. |
| HMBC | ¹H-¹³C | - | Long-range correlations aid in skeletal assembly. nih.gov |
| NOESY/ROESY | ¹H-¹H | - | Through-space correlations reveal stereochemistry. ipb.pt |
Mass Spectrometry (MS) Fragmentation Pattern Analysis and Hyphenated Techniques (e.g., GC-MS, HR-MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. libretexts.org When coupled with fragmentation analysis, it can also offer significant structural insights.
Fragmentation Pattern Analysis: In the mass spectrometer, this compound is ionized, typically forming a molecular ion (M⁺). This ion is often unstable and fragments into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uklibretexts.org For this compound, fragmentation would likely occur adjacent to the nitrogen atom (alpha-cleavage) and the carbonyl group, as these are common fragmentation pathways for amines and ketones, respectively. miamioh.edu The analysis of the mass-to-charge ratio (m/z) of these fragments helps to deduce the original structure.
Hyphenated Techniques: To analyze complex mixtures or to obtain more definitive data, MS is often coupled with chromatographic separation techniques. saapjournals.org
GC-MS (Gas Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification.
HR-MS (High-Resolution Mass Spectrometry): HR-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. acs.orgmaastrichtuniversity.nl This level of accuracy is often sufficient to distinguish between compounds with the same nominal mass but different elemental formulas. LC-HRMS/MS, which combines liquid chromatography with high-resolution tandem mass spectrometry, is a powerful tool for profiling and quantifying piperidine derivatives in complex samples. nih.gov
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Piperidin-4-ones
| Fragmentation Type | Common Neutral Loss | Resulting Fragment Ion |
|---|---|---|
| Alpha-cleavage | Alkyl radical | Iminium ion |
| McLafferty Rearrangement | Alkene | Enol radical cation |
| Cleavage adjacent to C=O | CO | Alkyl fragment ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov They are particularly useful for identifying the presence of specific functional groups. libretexts.orgresearchgate.net
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. rsc.orgrdd.edu.iq For this compound, a strong, sharp absorption band would be expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. libretexts.org C-N stretching vibrations would also be present, typically in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov While the selection rules for Raman and IR spectroscopy are different, they often provide complementary information. For instance, symmetrical vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.
The combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| C-N | Stretch | 1000 - 1350 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound or its derivatives that can be crystallized, X-ray crystallography can provide definitive information on:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact spatial arrangement of the atoms in the piperidine ring (e.g., chair, boat, or twist-boat conformation).
Stereochemistry: The absolute configuration of any chiral centers.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals forces.
This technique is invaluable for unambiguously resolving any structural ambiguities that may remain after analysis by spectroscopic methods. researchgate.net
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, HPTLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. The choice of method depends on the properties of the compound and the analytical goal.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. sielc.comwiley-vch.de For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity. nih.gov HPLC can be used to determine the purity of a sample and to isolate the compound for further analysis.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high sample throughput and is often used for qualitative analysis and purity checks.
Gas Chromatography (GC): As mentioned earlier, GC is well-suited for volatile and thermally stable compounds. researchgate.net It provides excellent separation efficiency and can be used for both qualitative and quantitative analysis, especially when coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS).
Table 4: Comparison of Chromatographic Methods for the Analysis of this compound
| Technique | Principle | Typical Application | Advantages |
|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, preparative separation. sielc.comresearchgate.net | High resolution, applicable to a wide range of compounds. |
| HPTLC | Partitioning on a planar stationary phase. | Rapid screening, qualitative analysis. | High throughput, low cost. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Purity assessment, analysis of volatile impurities. | High efficiency, sensitive detectors. |
Advanced Hyphenated Analytical Systems
To tackle the challenges of analyzing complex mixtures and obtaining comprehensive structural information from a single experiment, advanced hyphenated systems are increasingly employed. ajrconline.orgnih.govsaspublishers.comactascientific.com These systems combine multiple analytical techniques to provide a more complete picture of the sample.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. slideshare.net The eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components in real-time or in a stopped-flow mode. nih.govnih.gov
LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry): In this technique, the mass spectrometer is used to select a specific ion from the eluent, fragment it, and then analyze the resulting fragment ions. ajrconline.org This provides an additional layer of structural information and is highly selective and sensitive, making it ideal for trace analysis in complex matrices.
LC-NMR-MS: The ultimate hyphenated system combines all three techniques, providing separation, mass information, and detailed structural data from a single analytical run. wiley.com This powerful combination can be invaluable for the unambiguous identification of novel derivatives or impurities.
These advanced systems represent the cutting edge of analytical chemistry and provide unparalleled capabilities for the comprehensive characterization of this compound and its derivatives. saapjournals.org
Applications of 1,3,3 Trimethylpiperidin 4 One in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
1,3,3-Trimethylpiperidin-4-one serves as a versatile synthetic building block and intermediate in organic chemistry. lookchem.combldpharm.com Its utility stems from the presence of two key reactive sites: the ketone carbonyl group and the tertiary amine within the piperidine (B6355638) ring. The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions, while the piperidine ring provides a robust scaffold that can be carried through multi-step synthetic sequences. smolecule.com This dual functionality allows chemists to employ it as a starting material for constructing more complex molecular architectures. smolecule.com The compound is recognized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. lookchem.com
The strategic placement of the gem-dimethyl group at the C3 position introduces significant steric hindrance near the ketone's alpha-position. This feature can be exploited to control the regioselectivity of certain reactions, directing transformations to the less hindered C5 position.
The reactivity of the ketone function within this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. Piperidin-4-ones, in general, are known to undergo reactions that lead to the formation of fused or spirocyclic ring systems. For instance, N-substituted piperidin-4-ones can react with compounds like benzylideneacetophenone (a chalcone) in cascade reactions that involve an initial Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.net Such sequences are used to construct bicyclic systems like the 3-azabicyclo[3.3.1]nonane core. researchgate.net
Furthermore, intramolecular aldol cyclization reactions have been used to create novel tricyclic, decahydro-2,8-phenanthroline heterocyclic systems from piperidine-based precursors. researchgate.net The ability to form new carbon-carbon bonds via enolate chemistry allows for the annulation of new rings onto the initial piperidine scaffold. These methodologies highlight the potential of this compound to serve as a foundational unit for generating diverse and structurally complex heterocyclic molecules, which are a cornerstone of medicinal chemistry.
Table 1: Examples of Heterocyclic Systems Derived from Piperidin-4-one Precursors
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| N-substituted piperidin-4-ones | Cascade Chalcone Addition / Aldol Condensation | 3-Azabicyclo[3.3.1]nonane | researchgate.net |
| Substituted N-Benzylpiperidine-4-one | Tandem Aldol Intramolecular Cyclization | Decahydro-2,8-phenanthroline | researchgate.net |
| Tryptamine & Ketones | Pictet–Spengler Reaction | 1,1-Disubstituted Indole Alkaloids | nih.gov |
The piperidine ring is a structural motif found in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activity. smolecule.com The total synthesis of these complex natural products is a major focus of organic chemistry, often requiring the strategic assembly of core scaffolds from simpler starting materials. nih.govnih.gov Indoline alkaloids, for example, represent a large class of such compounds where efficient assembly of the core architecture is paramount. nih.gov
While specific total synthesis campaigns employing this compound are not prominently documented in the provided results, its structure makes it a conceptually ideal intermediate for alkaloid synthesis. The crinine (B1220781) and haemanthamine (B1211331) alkaloids, for instance, are built around a complex ethanophenanthridine ring system, and their syntheses have often relied on precursors like α-arylated cyclohexanones. mdpi.com The piperidine core of this compound provides a pre-built nitrogenous ring, which can be elaborated and fused with other ring systems to access complex alkaloid skeletons. Its role as a building block for pharmaceuticals underscores its potential in this demanding synthetic field.
Scaffold for Ligand Design in Catalysis and Coordination Chemistry
In the fields of catalysis and coordination chemistry, the design of organic ligands that can bind to metal centers is crucial for controlling reactivity and selectivity. wikipedia.org The structure of a ligand, or "scaffold," dictates the steric and electronic environment around the metal catalyst. researchgate.net The piperidine framework is a common motif used in the design of such scaffolds.
This compound can serve as a foundational scaffold for creating novel ligands. The ketone functionality can be transformed into various other groups, such as amines or alcohols, which can then be further modified to introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen). The inherent chirality of many piperidine derivatives and the steric bulk provided by the gem-dimethyl group on the 1,3,3-trimethyl variant can be advantageous. This bulk can create a defined coordination pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. For example, N-heterocyclic carbene (NHC) ligands are widely used in catalysis, and piperidine-based structures can be precursors to such systems. beilstein-journals.org The systematic modification of scaffolds like piperidines allows for the fine-tuning of a catalyst's performance for specific applications, such as asymmetric synthesis. researchgate.netresearchgate.net
Use in Materials Science and Polymer Chemistry (if applicable to non-biological contexts)
Beyond its role in the synthesis of discrete molecules, this compound and related structures have applications in materials science and polymer chemistry. One documented use is as a stabilizer and antioxidant in the production of plastics and rubber. lookchem.com In this capacity, it functions to inhibit the degradation of polymers that can be caused by exposure to heat, light, and oxygen, thereby enhancing the long-term stability and durability of the final material products. lookchem.com
The incorporation of piperidine-containing moieties into polymer backbones is another area of interest. Such structures can be used to create specialty polymers with tailored properties. bldpharm.com For example, hindered amine light stabilizers (HALS), which are often based on substituted piperidines, are a major class of polymer additives. While not a polymer itself, this compound serves as a key building block in the value chain for creating more sustainable and durable materials. rsc.orgscribd.com
Intermediates in Agrochemical and Specialty Chemical Development
This compound is a documented intermediate in the development of agrochemicals and specialty chemicals. lookchem.com Specialty chemicals are materials valued for their performance or function rather than their bulk composition, and they are used across numerous sectors, including agriculture. wikipedia.org
In agrochemical development, the piperidine scaffold is a component of some active ingredients. The synthesis of new pesticides, herbicides, or fungicides often involves the creation of novel molecular structures to improve efficacy or reduce environmental impact. As a versatile intermediate, this compound provides a ready-made heterocyclic core that can be chemically modified to produce a library of candidate compounds for biological screening. Its use in the production of specialty chemicals highlights its role in manufacturing high-value products for specific industrial applications. wikipedia.org
Table 2: Summary of Applications for this compound
| Application Area | Specific Role | Key Features Utilized | Reference |
|---|---|---|---|
| Advanced Organic Synthesis | Versatile building block and intermediate | Ketone and tertiary amine reactivity | lookchem.comsmolecule.com |
| Heterocyclic Chemistry | Precursor to complex fused and spirocyclic systems | Ketone condensation and cyclization reactions | researchgate.net |
| Materials Science | Stabilizer and antioxidant for polymers | Inhibition of degradation in plastics and rubber | lookchem.com |
| Agrochemicals | Intermediate for active ingredient synthesis | Piperidine scaffold for molecular diversity | lookchem.com |
| Specialty Chemicals | Building block for high-value functional chemicals | Versatile reactivity for tailored products | lookchem.com |
Future Directions and Emerging Research Avenues for 1,3,3 Trimethylpiperidin 4 One Chemistry
Integration with Automation and High-Throughput Synthesis
The synthesis of complex molecules like 1,3,3-Trimethylpiperidin-4-one is poised to be revolutionized by the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of a multitude of reaction conditions, leading to optimized synthetic routes in a fraction of the time required by traditional methods.
Detailed Research Findings: High-throughput chemistry has demonstrated its ability to significantly increase the success rate of synthesizing desired compounds by evaluating numerous reaction parameters in parallel, such as catalysts, solvents, and temperatures, in microscale quantities. acs.org This is particularly advantageous in medicinal chemistry for the rapid exploration of chemical space and for overcoming challenges in synthesizing complex intermediates. acs.org For instance, HTE has been successfully applied to route scouting and parallel synthesis, sometimes coupled with flow chemistry, to accelerate the discovery of viable synthetic pathways. acs.org
The development of automated synthesis platforms, which can include features like centrifuge-based liquid removal, allows for the processing of a large number of reactions in standard microtiter plates. scispace.com This approach has been exemplified by the synthesis of a 380-member library of tetrahydroisoquinolinones, showcasing the potential for massive parallel synthesis. scispace.com Such systems can be enclosed in an inert atmosphere, further expanding the range of possible chemical transformations. scispace.com The combination of HTE with machine learning is expected to create predictive models for chemical reactions, allowing for the estimation of outcomes before conducting resource-intensive experiments. uni-muenchen.de
A key advantage of these automated systems is the ability to generate large datasets on reaction outcomes. This data is invaluable for training machine learning algorithms to predict the success of a given reaction, thereby guiding chemists toward the most promising synthetic strategies. uni-muenchen.de For piperidin-4-one scaffolds, flow chemistry has been identified as an ideal tool for generating libraries of derivatives in a fast and automated manner. semanticscholar.org
Interactive Data Table: High-Throughput Synthesis Parameters for Piperidin-4-one Analogs
| Parameter | Range/Options | Purpose |
| Catalysts | Various organometallic and amine-based catalysts | Optimization of reaction yield and selectivity |
| Solvents | Dichloromethane, Dimethylformamide, t-Butanol, etc. | Solubility of reactants and influence on reaction kinetics |
| Temperature | 25°C to 150°C | Determination of optimal reaction temperature |
| Reactant Ratios | Varied stoichiometric ratios | Maximizing conversion and minimizing side products |
| Reaction Time | Minutes to hours | Identification of reaction completion time |
Development of Novel Organocatalytic and Biocatalytic Transformations
The fields of organocatalysis and biocatalysis are rapidly expanding, offering green and highly selective methods for chemical synthesis. These approaches are particularly relevant for the synthesis of chiral piperidine (B6355638) alkaloids and their derivatives.
Detailed Research Findings: Hybrid bio-organocatalytic cascades have emerged as a powerful strategy for the synthesis of 2-substituted piperidines. nih.govucd.ie These methods can mimic natural biosynthetic pathways by using a transaminase to generate a reactive imine intermediate, which then undergoes a Mannich-type reaction catalyzed by an organocatalyst like proline. ucd.ie This one-pot approach is operationally simple and avoids the need for isolation of intermediates. ucd.ie
Organocatalysis, particularly through intramolecular aza-Michael reactions, has been effectively used to construct piperidine rings. rsc.org The choice of catalyst and nitrogen nucleophile is critical for the efficiency of these reactions. rsc.org Biocatalysis has also been combined with organocatalysis in a "one-pot like" process using immobilized catalysts in separate compartments, allowing for sequential reactions in organic media without intermediate isolation. researchgate.netacs.org
The combination of chemo- and biocatalysis offers significant advantages, including higher yields, reduced costs, environmental benefits, and high selectivity. researchgate.net These methodologies have been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating their potential for creating complex molecules like this compound with high precision.
Exploration of Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, opens up new possibilities for the application of this compound in areas such as sensing, drug delivery, and self-assembling materials. supramolecularevans.com
Detailed Research Findings: The core principles of supramolecular chemistry involve host-guest recognition, where a host molecule selectively binds a guest molecule, and self-assembly, the spontaneous organization of molecules into ordered structures. supramolecularevans.com These phenomena are governed by interactions like hydrogen bonding and electrostatic forces. supramolecularevans.com
A notable example is the creation of a novel supramolecular complex where a piperidin-4-one derivative is encapsulated by a β-cyclodextrin molecule. researchgate.net This host-guest complex, when assembled on gold nanoparticles, demonstrates selective binding of Cadmium ions (Cd²⁺) in an aqueous medium, highlighting its potential as a chemical sensor. researchgate.net The formation of such inclusion complexes can be controlled and switched through external stimuli, a key feature of dynamic supramolecular systems. rsc.org
The study of host-guest complexes involving stable radicals like (2,2,6,6-tetramethyl-4-oxo-piperidin-1-yl)oxyl (TEMPONE) and cucurbiturils has been facilitated by EPR spectroscopy. semanticscholar.org This technique allows for the determination of binding constants and provides insights into the structure of the resulting complexes. semanticscholar.org The encapsulation of piperidin-4-one derivatives within macrocyclic hosts can alter their physical and chemical properties, leading to applications in areas like theranostics, where diagnosis and therapy are combined. thno.org
Machine Learning and Artificial Intelligence in Synthetic Route Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to transform the process of designing synthetic routes for organic molecules, including this compound.
Detailed Research Findings: Computer-assisted synthesis planning (CASP) tools are increasingly incorporating ML to predict retrosynthetic pathways. acs.org These tools can analyze vast reaction databases to propose novel and efficient synthetic routes. nih.gov One approach involves training neural networks on millions of reaction examples to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org
Recent advancements include the development of models that not only suggest reaction steps but also score the feasibility and efficiency of entire synthetic routes. chemrxiv.org For instance, a novel ML approach has been developed to predict the probability of success for specific ligands in catalytic reactions, which can help in optimizing reaction conditions. chemrxiv.org These predictive models can be integrated with estimations of the process mass intensity (PMI), a measure of the environmental impact of a synthesis, to guide chemists toward greener chemical processes. chemrxiv.org
| Metric | Description | Application in Synthesis Planning |
| Route Score | A composite score based on factors like route length, cost of starting materials, and predicted reaction yields. | Ranks and prioritizes different synthetic routes for a target molecule. |
| Feasibility Score | The predicted probability of a specific reaction step being successful under given conditions. | Helps in avoiding synthetic dead-ends and selecting robust reactions. |
| Cumulative Process Mass Intensity (cPMI) | An estimation of the total mass of materials used to produce a certain mass of the final product. | Guides the selection of more sustainable and environmentally friendly synthetic routes. |
| Top-N Accuracy | The frequency with which the experimentally validated condition is found within the top N predictions of the model. | Measures the predictive power and reliability of the AI model. |
Design of Next-Generation Functional Materials Based on Piperidin-4-one Scaffolds
The piperidin-4-one scaffold is a versatile building block for the creation of advanced functional materials with applications ranging from clean energy to medicine.
Detailed Research Findings: Piperidinium-functionalized polymers are emerging as promising materials for alkaline anion exchange membranes (AAEMs) used in fuel cells. rsc.org These materials can be synthesized from piperidine-containing monomers, and their properties can be tuned by modifying the polymer backbone. rsc.org For example, polyethylene-based AAEMs with piperidinium (B107235) cations have shown excellent hydroxide (B78521) conductivity and stability. rsc.org
In the realm of drug discovery, the piperidin-4-one scaffold is a key component in the design of novel therapeutic agents. mdpi.comwhiterose.ac.uk By chemically modifying this scaffold, researchers have developed potent inhibitors for targets like the NLRP3 inflammasome, which is involved in inflammatory diseases. mdpi.com The three-dimensional structure of the piperidine ring makes it an ideal starting point for lead-oriented synthesis, which aims to create libraries of structurally diverse compounds for biological screening. whiterose.ac.uk
Furthermore, piperidin-4-one derivatives can be incorporated into nanostructured materials. For instance, nanocellulose, a biocompatible and biodegradable material, can serve as a scaffold for creating composite materials with applications in bone tissue engineering and drug delivery. nih.gov The combination of piperidin-4-one's functionality with the unique properties of nanomaterials opens up a vast design space for next-generation functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
